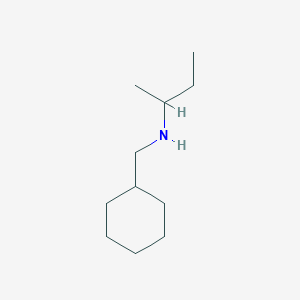

N-(cyclohexylmethyl)butan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(cyclohexylmethyl)butan-2-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of butan-2-amine

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nucleophilic Substitution: One common method for synthesizing N-(cyclohexylmethyl)butan-2-amine involves the nucleophilic substitution of a haloalkane with a primary amine. For example, cyclohexylmethyl chloride can react with butan-2-amine under basic conditions to form the desired product.

Reductive Amination: Another method involves the reductive amination of cyclohexylmethyl ketone with butan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, where the reactants are combined in a controlled environment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(cyclohexylmethyl)butan-2-amine can undergo oxidation reactions to form corresponding oxides or amides.

Reduction: The compound can be reduced to form simpler amines or hydrocarbons.

Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Formation of N-(cyclohexylmethyl)butan-2-one.

Reduction: Formation of cyclohexylmethylbutane.

Substitution: Formation of N-(cyclohexylmethyl)butan-2-amide.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential as a ligand in biochemical assays.

- Studied for its interactions with various enzymes and receptors.

Medicine:

- Explored for its potential therapeutic applications, including as a precursor for drug development.

- Evaluated for its pharmacological properties and effects on biological systems.

Industry:

- Utilized in the production of specialty chemicals and intermediates.

- Applied in the formulation of certain polymers and resins.

Mechanism of Action

The mechanism by which N-(cyclohexylmethyl)butan-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

- N-(cyclohexylmethyl)butan-1-amine

- N-(cyclohexylmethyl)pentan-2-amine

- N-(cyclohexylmethyl)hexan-2-amine

Comparison:

- N-(cyclohexylmethyl)butan-2-amine is unique due to the position of the amine group on the second carbon of the butane chain, which can influence its reactivity and interactions compared to its analogs.

- The cyclohexylmethyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity towards molecular targets.

- Compared to other similar compounds, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Biological Activity

N-(cyclohexylmethyl)butan-2-amine is a compound of interest in biochemical research due to its potential biological activities and applications in medicinal chemistry. This article explores its mechanisms of action, biological interactions, and relevant case studies, supported by data tables and research findings.

This compound is characterized as a secondary amine with the following chemical structure:

- Molecular Formula : C12H19N

- Molecular Weight : 191.29 g/mol

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may influence its biological activity.

The primary mechanism through which this compound exerts its effects involves its interaction with specific proteins and receptors. It acts as a ligand, binding to target sites on enzymes and receptors, thereby modulating their activity. This interaction can lead to alterations in various biochemical pathways, affecting cellular functions such as signaling cascades and metabolic processes.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard assays:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may be effective in treating infections caused by these pathogens.

Pharmacological Applications

This compound has been explored for its potential therapeutic applications, particularly in the context of drug development. It has been evaluated for:

- Anti-inflammatory Effects : Studies indicate that the compound may reduce inflammation through inhibition of specific cytokines.

- CNS Activity : Preliminary investigations suggest potential psychoactive effects, warranting further research into its use in treating neurological disorders.

Case Studies

-

Study on Prostaglandin D2 Receptor Antagonists :

A related study investigated derivatives of compounds similar to this compound for their role as prostaglandin D2 receptor antagonists. These compounds demonstrated significant activity in reducing allergic responses in animal models, suggesting a pathway for developing anti-allergic medications . -

Antimicrobial Evaluation :

In a recent study, this compound was tested against both Gram-positive and Gram-negative bacteria. The results showed promising antimicrobial activity, particularly against Staphylococcus aureus, indicating its potential utility in clinical settings .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for evaluating the suitability of this compound as a drug candidate:

| Property | Evaluation |

|---|---|

| Absorption | Moderate |

| Distribution | High volume of distribution |

| Metabolism | Hepatic metabolism |

| Excretion | Renal excretion |

| Toxicity | Low toxicity observed |

These findings suggest that while the compound has favorable ADMET properties, further studies are necessary to fully understand its pharmacokinetics.

Properties

Molecular Formula |

C11H23N |

|---|---|

Molecular Weight |

169.31 g/mol |

IUPAC Name |

N-(cyclohexylmethyl)butan-2-amine |

InChI |

InChI=1S/C11H23N/c1-3-10(2)12-9-11-7-5-4-6-8-11/h10-12H,3-9H2,1-2H3 |

InChI Key |

NXCLUVSNUQARLN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NCC1CCCCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.